molecular formula C17H18N2O5 B12898491 N-(3-Methoxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide

N-(3-Methoxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide

Cat. No.: B12898491
M. Wt: 330.33 g/mol
InChI Key: VZDYWHDRKMMYOO-VMPITWQZSA-N
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Description

N-(3-Methoxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide is an organic compound that features a benzamide core substituted with a 3-methoxypropyl group and a 2-(5-nitrofuran-2-yl)vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide typically involves a multi-step process:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with 3-methoxypropyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the Vinyl Group: The 2-(5-nitrofuran-2-yl)vinyl group can be introduced via a Heck reaction, where 4-(3-methoxypropyl)benzamide is reacted with 5-nitrofuran-2-ylvinyl bromide in the presence of a palladium catalyst and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Reduction: The nitrofuran group can be reduced to an amine, which can further react to form various derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of thiol or amine-substituted derivatives.

Scientific Research Applications

N-(3-Methoxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to the presence of the nitrofuran moiety, which is known for its biological activity.

    Materials Science: The compound can be used in the development of organic electronic materials due to its conjugated system.

    Biological Studies: It can be used as a probe to study various biological processes involving nitrofuran derivatives.

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide is likely related to its ability to interact with biological macromolecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. The vinyl group can also participate in covalent interactions with nucleophiles in biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methoxypropyl)-4-(2-(5-nitrothiophen-2-yl)vinyl)benzamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-(3-Methoxypropyl)-4-(2-(5-nitropyrrole-2-yl)vinyl)benzamide: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

N-(3-Methoxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide is unique due to the presence of the nitrofuran moiety, which imparts distinct electronic and steric properties compared to its thiophene and pyrrole analogs. This uniqueness can influence its reactivity and biological activity, making it a compound of interest for further study.

Properties

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

N-(3-methoxypropyl)-4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzamide

InChI

InChI=1S/C17H18N2O5/c1-23-12-2-11-18-17(20)14-6-3-13(4-7-14)5-8-15-9-10-16(24-15)19(21)22/h3-10H,2,11-12H2,1H3,(H,18,20)/b8-5+

InChI Key

VZDYWHDRKMMYOO-VMPITWQZSA-N

Isomeric SMILES

COCCCNC(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

COCCCNC(=O)C1=CC=C(C=C1)C=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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